molecular formula C12H20ClNO2 B6174185 methyl 2-aminoadamantane-1-carboxylate hydrochloride, Mixture of diastereomers CAS No. 80103-01-1

methyl 2-aminoadamantane-1-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B6174185
CAS No.: 80103-01-1
M. Wt: 245.74 g/mol
InChI Key: KDWBXERRHHGBST-UHFFFAOYSA-N
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Description

Methyl 2-aminoadamantane-1-carboxylate hydrochloride, a mixture of diastereomers, is a compound of interest in various scientific fields due to its unique structure and properties. This compound is derived from adamantane, a hydrocarbon known for its diamond-like structure, which imparts significant stability and rigidity. The presence of an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminoadamantane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, which undergoes a series of functional group transformations.

    Amination: Adamantane is first nitrated to introduce a nitro group, which is then reduced to form 2-aminoadamantane.

    Carboxylation: The aminoadamantane is then carboxylated to introduce the carboxylate group, forming 2-aminoadamantane-1-carboxylic acid.

    Esterification: The carboxylic acid is esterified with methanol to form methyl 2-aminoadamantane-1-carboxylate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoadamantane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitroadamantane derivatives.

    Reduction: Adamantane-1-methanol derivatives.

    Substitution: Amide derivatives of adamantane.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-aminoadamantane-1-carboxylate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its rigid structure makes it a valuable scaffold in the design of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its derivatives have shown promise in modulating biological pathways, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their antiviral and neuroprotective properties. The adamantane core is a known pharmacophore in antiviral drugs like amantadine.

Industry

Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and structural properties.

Mechanism of Action

The mechanism of action of methyl 2-aminoadamantane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the adamantane core provides a hydrophobic interaction, stabilizing the compound within the active site of enzymes or receptors. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug with structural similarities.

Uniqueness

Methyl 2-aminoadamantane-1-carboxylate hydrochloride is unique due to its ester and amino functionalities, which provide additional sites for chemical modification

Properties

CAS No.

80103-01-1

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

methyl 2-aminoadamantane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13;/h7-10H,2-6,13H2,1H3;1H

InChI Key

KDWBXERRHHGBST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2N.Cl

Purity

95

Origin of Product

United States

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